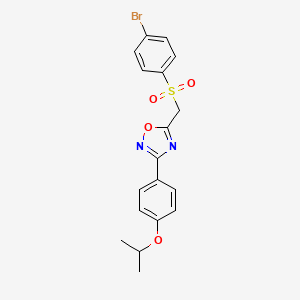

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Research has shown that various 1,3,4-oxadiazole derivatives exhibit promising antibacterial properties, which could be leveraged in the development of new bactericides for plants and other antibacterial applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the use of organic acids as precursors, which are converted into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols can be further modified by electrophilic substitution reactions to yield the desired sulfone compounds . For instance, the synthesis of sulfone derivatives containing the 1,3,4-oxadiazole moiety has been achieved by reacting aryl/aralkyl carboxylic acids with various reagents and catalysts, such as hydrazine hydrate, carbon disulfide, and potassium hydroxide .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the substitution patterns and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives undergo various chemical reactions, including electrophilic substitution, to introduce different functional groups that can enhance their biological activity. The reactivity of these compounds is influenced by the nature of the substituents and the core 1,3,4-oxadiazole structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, fluorescence, and solvatochromic behavior, are influenced by their molecular structure. For example, derivatives with electron-accepting groups like sulfonyl fluoride exhibit effective fluorescence in the near ultraviolet and violet spectral ranges, and their solvatochromic properties are significantly affected by the presence of electron-donating groups in the aryl substituent . These properties are crucial for their potential use as fluorescent probes in medical and biological applications.

科学的研究の応用

Chemistry and Pharmacological Properties

A study investigated a series of analogues of N-piperazinylphenyl biphenylcarboxamides, which includes compounds similar to 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole, as potent and selective 5-HT(1B/1D) antagonists. These compounds were synthesized and evaluated pharmacologically, showing significant affinities at specific receptors, and were tested for their antagonistic properties in vitro (Liao et al., 2000).

Corrosion Inhibition Properties

Another study focused on the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives, which are structurally related to 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole. These compounds were found to be effective in inhibiting corrosion in mild steel in sulfuric acid, indicating their potential applications in industrial corrosion protection (Ammal et al., 2018).

Agricultural Applications

Sulfone compounds containing the 1,3,4-oxadiazole moiety, similar to the chemical , have been researched for their antibacterial activities against plant diseases. These compounds showed promising in vitro antibacterial bioactivities, suggesting potential as bactericides for plants (Xu et al., 2012).

Antimicrobial and Antitubercular Properties

Benzene sulfonamide pyrazole oxadiazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited good antibacterial activity against various pathogens and were found to be potent antitubercular agents (Shingare et al., 2022).

特性

IUPAC Name |

5-[(4-bromophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIDEIDQSAQBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)